(4-(1,2,2-Triphenylvinyl)phenyl)methanamine

Catalog No.
S3610436
CAS No.
1504585-16-3
M.F
C27H23N
M. Wt
361.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(1,2,2-Triphenylvinyl)phenyl)methanamine

CAS Number

1504585-16-3

Product Name

(4-(1,2,2-Triphenylvinyl)phenyl)methanamine

IUPAC Name

[4-(1,2,2-triphenylethenyl)phenyl]methanamine

Molecular Formula

C27H23N

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C27H23N/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20,28H2

InChI Key

UQEYZDXHHMETHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN)C4=CC=CC=C4

(4-(1,2,2-Triphenylvinyl)phenyl)methanamine is an organic compound characterized by its complex structure and notable properties. With the molecular formula C27H23N and a molecular weight of approximately 361.47 g/mol, this compound features a triphenylvinyl group attached to a phenylmethanamine moiety. The compound is categorized as an organic dye and has potential applications in various fields due to its unique optical properties and structural characteristics .

The reactivity of (4-(1,2,2-Triphenylvinyl)phenyl)methanamine can be attributed to the presence of the amine functional group, which can participate in nucleophilic substitution reactions. Additionally, the triphenylvinyl group can undergo electrophilic substitutions or polymerization under certain conditions. These reactions are significant for the development of new materials and applications in organic synthesis .

Synthesis of (4-(1,2,2-Triphenylvinyl)phenyl)methanamine typically involves several steps:

  • Formation of the Triphenylvinyl Group: This can be achieved through the reaction of appropriate vinyl halides with phenyl lithium or other nucleophiles.
  • Amine Introduction: The incorporation of the amine group can be done via reductive amination or direct amination methods.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

(4-(1,2,2-Triphenylvinyl)phenyl)methanamine has potential applications in:

  • Organic Electronics: Its optical properties make it suitable for use in organic light-emitting diodes and solar cells.
  • Fluorescent Probes: Due to its ability to emit fluorescence, it can be used in biological imaging and sensing applications.
  • Material Science: It serves as a building block for synthesizing more complex macromolecules and polymers .

Interaction studies involving (4-(1,2,2-Triphenylvinyl)phenyl)methanamine focus on its binding affinity with various biological targets. Preliminary findings suggest that it may interact with proteins or nucleic acids, leading to potential applications in drug development and molecular biology. Further research is needed to elucidate these interactions fully .

Several compounds share structural similarities with (4-(1,2,2-Triphenylvinyl)phenyl)methanamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(1,2,2-Triphenylvinyl)benzoic AcidC27H20O2Contains a carboxylic acid group; used in photonic applications.
4-(Phenylethynyl)anilineC14H13NFeatures an ethynyl group; used in organic synthesis and materials science.
(E)-N,N-Diethyl-4-(1,2-diphenylethenyl)anilineC24H26NContains a diethylamino group; exhibits different electronic properties.

The uniqueness of (4-(1,2,2-Triphenylvinyl)phenyl)methanamine lies in its specific arrangement of phenylene and triphenylene units combined with an amine functionality, which distinguishes it from other similar compounds by offering distinct optical characteristics and potential biological activities .

XLogP3

6.8

Dates

Last modified: 04-14-2024

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